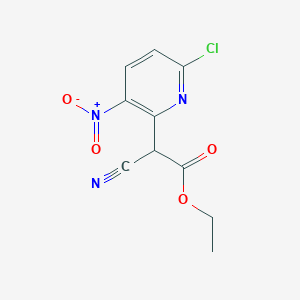
Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Cianoacetato de etilo 2-(6-cloro-3-nitro-2-piridil) es un compuesto químico que pertenece a la clase de derivados de piridina. Se caracteriza por la presencia de un grupo cloro, nitro y ciano unidos a un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cianoacetato de etilo 2-(6-cloro-3-nitro-2-piridil) normalmente implica la reacción de 6-cloro-3-nitro-2-piridincarboxaldehído con cianoacetato de etilo en presencia de una base como el etilato de sodio. La reacción se lleva a cabo en condiciones de reflujo, y el producto se aísla mediante cristalización u otras técnicas de purificación.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Cianoacetato de etilo 2-(6-cloro-3-nitro-2-piridil) puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y métodos de purificación avanzados como la cromatografía pueden mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Cianoacetato de etilo 2-(6-cloro-3-nitro-2-piridil) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los catalizadores como el paladio sobre carbón (Pd/C) en presencia de gas hidrógeno se emplean comúnmente.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Formación de derivados de amina.
Reducción: Formación de derivados de piridina reducidos.
Sustitución: Formación de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
El 2-Cianoacetato de etilo 2-(6-cloro-3-nitro-2-piridil) tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 2-Cianoacetato de etilo 2-(6-cloro-3-nitro-2-piridil) implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares. Los grupos cloro y ciano también pueden participar en varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(6-Cloro-3-nitro-2-piridil)acetato de etilo
- 2-(6-Cloro-3-nitro-2-piridil)acetonitrilo
- 6-Cloro-3-nitro-2-piridincarboxaldehído
Singularidad
El 2-Cianoacetato de etilo 2-(6-cloro-3-nitro-2-piridil) es único debido a la presencia de un grupo ciano y un grupo éster etílico, que pueden influir en su reactividad y posibles aplicaciones. La combinación de estos grupos funcionales lo convierte en un intermedio versátil para diversas síntesis químicas y aplicaciones de investigación.
Propiedades
Fórmula molecular |
C10H8ClN3O4 |
|---|---|
Peso molecular |
269.64 g/mol |
Nombre IUPAC |
ethyl 2-(6-chloro-3-nitropyridin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C10H8ClN3O4/c1-2-18-10(15)6(5-12)9-7(14(16)17)3-4-8(11)13-9/h3-4,6H,2H2,1H3 |
Clave InChI |
WPNKIRBIBJQEME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
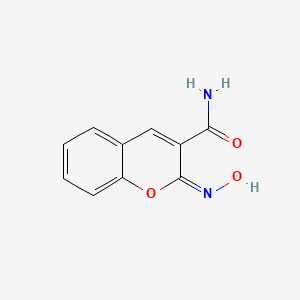
![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
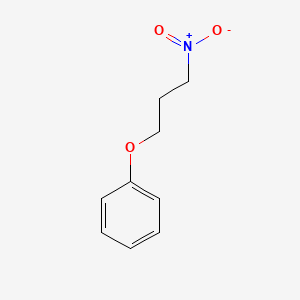
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)
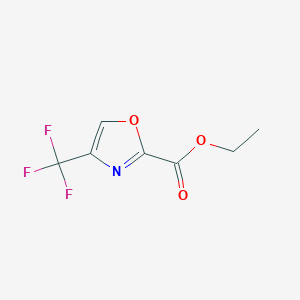
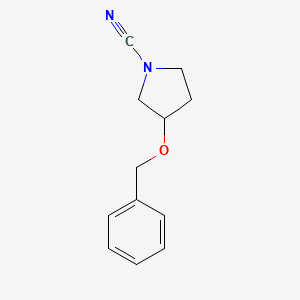
![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
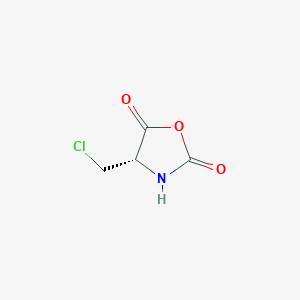
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
